Tribromomethylphenylsulfone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tribromomethylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br3O2S/c8-7(9,10)13(11,12)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWWMSEANWMWMCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C(Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2066147 | |

| Record name | Benzene, [(tribromomethyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17025-47-7 | |

| Record name | Tribromomethyl phenyl sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17025-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tribromomethyl phenyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017025477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, [(tribromomethyl)sulfonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, [(tribromomethyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(tribromomethyl)sulphonyl]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.345 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIBROMOMETHYL PHENYL SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ENW2NDZ2GG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Chlorophenyl Tribromomethyl Sulfone from 4-Chlorothiophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-chlorophenyl tribromomethyl sulfone, a compound of interest for its potential pesticidal activities, starting from the readily available precursor, 4-chlorothiophenol.[1] The document details three distinct synthetic methodologies, presenting quantitative data in structured tables and providing explicit experimental protocols. Visual diagrams of the synthetic workflows are included to facilitate a clear understanding of the reaction pathways.

Introduction

Aromatic compounds containing a halogenmethylsulfonyl group are recognized for their significant herbicidal and fungicidal properties.[1] The synthesis of 4-chlorophenyl tribromomethyl sulfone from 4-chlorothiophenol has been achieved through several strategic routes, each with its own advantages and disadvantages in terms of yield, reaction time, and complexity. This guide will explore three such methods, designated as Method A, Method B, and Method C, to provide researchers with a detailed and comparative understanding of these synthetic approaches.[1]

Method A: Two-Step Synthesis via Carboxymethylation and Oxidative Bromination

Method A follows a two-step sequence involving the initial S-alkylation of 4-chlorothiophenol with sodium chloroacetate to form an intermediate carboxylic acid, which is then subjected to oxidative bromination to yield the final product.[1] While direct, this method is noted for its lengthy second step.[1]

Quantitative Data Summary: Method A

| Step | Reaction | Reactants | Product | Yield | Reaction Time |

| 1 | Carboxymethylation | 4-Chlorothiophenol, Sodium Hydroxide, Chloroacetic Acid | 2-(4-Chlorophenylthio)acetic acid | - | - |

| 2 | Oxidative Bromination | 2-(4-Chlorophenylthio)acetic acid, Sodium Hypobromite | 4-Chlorophenyl tribromomethyl sulfone | 57% (overall) | 80 h |

Experimental Protocol: Method A

Step 1: Synthesis of 2-(4-Chlorophenylthio)acetic acid (3)

-

In a suitable reaction vessel, dissolve 4-chlorothiophenol (2) in an aqueous solution of sodium hydroxide.

-

Prepare a solution of sodium chloroacetate in situ by neutralizing chloroacetic acid with a sodium hydroxide solution.

-

Add the sodium chloroacetate solution to the solution of 4-chlorothiophenol.

-

Allow the reaction to proceed to completion. The product, 2-(4-chlorophenylthio)acetic acid (3), is used in the next step without extensive purification.

Step 2: Synthesis of 4-Chlorophenyl tribromomethyl sulfone (1) via Oxidative Bromination

-

To the 2-(4-chlorophenylthio)acetic acid (3) obtained in the previous step, add a solution of sodium hypobromite.

-

Stir the reaction mixture vigorously at room temperature for 80 hours.

-

Upon completion of the reaction, as monitored by an appropriate technique (e.g., TLC), initiate the work-up procedure.

-

Isolate the crude product by filtration or extraction.

-

Purify the crude product by recrystallization to obtain 4-chlorophenyl tribromomethyl sulfone (1).

Method B: Three-Step Synthesis via S-Methylation, Oxidation, and Bromination with Sodium Hypobromite

Method B provides a more efficient route to the target compound, with a significantly higher overall yield compared to Method A.[1] This pathway involves the S-methylation of the starting thiol, followed by oxidation to the sulfone, and subsequent bromination of the methyl group.[1]

Quantitative Data Summary: Method B

| Step | Reaction | Reactants | Product | Yield |

| 1 | S-Methylation | 4-Chlorothiophenol (2), Dimethyl sulfate | 4-Chlorophenyl methyl sulfide (5) | High |

| 2 | Oxidation | 4-Chlorophenyl methyl sulfide (5), Hydrogen peroxide, Glacial acetic acid | 4-Chlorophenyl methyl sulfone (4) | High |

| 3 | Bromination | 4-Chlorophenyl methyl sulfone (4), Sodium hypobromite | 4-Chlorophenyl tribromomethyl sulfone (1) | 86% (overall) |

Experimental Protocol: Method B

Step 1: Synthesis of 4-Chlorophenyl methyl sulfide (5)

-

In a reaction flask, dissolve 4-chlorothiophenol (2) in a suitable solvent.

-

Add dimethyl sulfate to the solution.

-

The reaction is typically carried out at room temperature and is generally high-yielding.

-

After the reaction is complete, perform an aqueous work-up to remove any unreacted dimethyl sulfate and byproducts.

-

Extract the product with an organic solvent and dry the organic layer.

-

Remove the solvent under reduced pressure to yield 4-chlorophenyl methyl sulfide (5).

Step 2: Synthesis of 4-Chlorophenyl methyl sulfone (4)

-

Dissolve the 4-chlorophenyl methyl sulfide (5) in glacial acetic acid.

-

Add hydrogen peroxide to the solution. The oxidation of sulfides to sulfones with hydrogen peroxide in acetic acid is a well-established method.

-

Monitor the reaction for the complete conversion of the sulfide to the sulfone.

-

Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent.

-

Wash the organic layer to remove residual acetic acid and peroxide.

-

Dry the organic phase and evaporate the solvent to obtain 4-chlorophenyl methyl sulfone (4).

Step 3: Synthesis of 4-Chlorophenyl tribromomethyl sulfone (1) via Bromination with Sodium Hypobromite

-

To the 4-chlorophenyl methyl sulfone (4), add a freshly prepared solution of sodium hypobromite.

-

Stir the reaction mixture until the starting material is fully consumed.

-

Isolate the crude product by filtration.

-

Wash the solid with water to remove inorganic salts.

-

Recrystallize the crude product from a suitable solvent to yield pure 4-chlorophenyl tribromomethyl sulfone (1).

Method C: Three-Step Synthesis via S-Methylation, Oxidation, and Bromination with Bromine Chloride

Method C is analogous to Method B, with the key difference being the use of bromine chloride as the brominating agent in the final step.[1] This method also provides a high overall yield, comparable to that of Method B.[1]

Quantitative Data Summary: Method C

| Step | Reaction | Reactants | Product | Yield |

| 1 | S-Methylation | 4-Chlorothiophenol (2), Dimethyl sulfate | 4-Chlorophenyl methyl sulfide (5) | High |

| 2 | Oxidation | 4-Chlorophenyl methyl sulfide (5), Hydrogen peroxide, Glacial acetic acid | 4-Chlorophenyl methyl sulfone (4) | High |

| 3 | Bromination | 4-Chlorophenyl methyl sulfone (4), Bromine chloride | 4-Chlorophenyl tribromomethyl sulfone (1) | 85% (overall) |

Experimental Protocol: Method C

Steps 1 and 2: Synthesis of 4-Chlorophenyl methyl sulfone (4)

The experimental protocols for the synthesis of 4-chlorophenyl methyl sulfide (5) and its subsequent oxidation to 4-chlorophenyl methyl sulfone (4) are identical to those described in Method B.

Step 3: Synthesis of 4-Chlorophenyl tribromomethyl sulfone (1) via Bromination with Bromine Chloride

-

Dissolve 4-chlorophenyl methyl sulfone (4) in a suitable solvent.

-

Add bromine chloride to the reaction mixture.

-

The reaction is typically carried out at room temperature.

-

Monitor the reaction for completion.

-

Upon completion, perform a suitable work-up to neutralize any remaining bromine chloride and isolate the crude product.

-

Purify the product by recrystallization to obtain 4-chlorophenyl tribromomethyl sulfone (1).

Synthetic Workflow Diagrams

The following diagrams illustrate the three synthetic pathways for the preparation of 4-chlorophenyl tribromomethyl sulfone from 4-chlorothiophenol.

Caption: Synthetic routes to 4-chlorophenyl tribromomethyl sulfone.

Conclusion

This technical guide has detailed three distinct synthetic routes for the preparation of 4-chlorophenyl tribromomethyl sulfone from 4-chlorothiophenol. Methods B and C, which proceed through a common 4-chlorophenyl methyl sulfone intermediate, offer significantly higher overall yields (86% and 85%, respectively) compared to Method A (57%).[1] The choice of method will depend on factors such as reagent availability, desired yield, and tolerance for longer reaction times. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the field of pesticide and drug development.

References

Physicochemical Properties of Phenyl Tribromomethyl Sulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl tribromomethyl sulfone (CAS No. 17025-47-7) is a halogenated organosulfur compound that has garnered interest in synthetic chemistry, particularly as a precursor in the development of novel pesticides and potentially as a building block in pharmaceutical synthesis.[1] The presence of the tribromomethylsulfonyl group imparts unique reactivity and properties to the molecule, making it a valuable intermediate for introducing the CBr₃ group and for subsequent functionalization of the aromatic ring. This guide provides an in-depth overview of its physicochemical properties, spectral data, and key experimental protocols related to its synthesis and derivatization.

Core Physicochemical Properties

Phenyl tribromomethyl sulfone is a white to off-white crystalline solid at room temperature.[2][3] It is stable under standard conditions and soluble in solvents like acetone. Its core properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 17025-47-7 | [2] |

| Molecular Formula | C₇H₅Br₃O₂S | [4] |

| Molecular Weight | 392.89 g/mol | [4] |

| IUPAC Name | tribromomethylsulfonylbenzene | [1] |

| Appearance | White to off-white crystalline powder | [2][3] |

| Melting Point | 145-147 °C | [2] |

| Boiling Point | 373.8 ± 42.0 °C (Predicted) | |

| Density | 2.300 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in Acetone | |

| InChI | InChI=1S/C7H5Br3O2S/c8-7(9,10)13(11,12)6-4-2-1-3-5-6/h1-5H | [1] |

| SMILES | C1=CC=C(C=C1)S(=O)(=O)C(Br)(Br)Br | [1] |

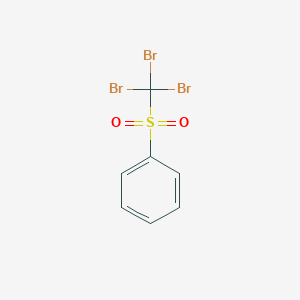

Chemical Structure

The structure of Phenyl tribromomethyl sulfone consists of a phenyl ring bonded to a sulfonyl group (SO₂), which is in turn attached to a tribromomethyl group (CBr₃).

Caption: Chemical structure of Phenyl tribromomethyl sulfone.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Type | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | CDCl₃ | ~8.2 | multiplet | 2H, Phenyl-H (ortho to SO₂) |

| ~7.6 | multiplet | 3H, Phenyl-H (meta, para to SO₂) | ||

| ¹³C NMR | CDCl₃ | ~139 (Predicted) | singlet | C (ipso, attached to SO₂) |

| ~134 (Predicted) | doublet | C (para) | ||

| ~129 (Predicted) | doublet | C (meta) | ||

| ~128 (Predicted) | doublet | C (ortho) | ||

| Not observed | - | CBr₃ (quaternary carbon signal often weak) |

Note: ¹H NMR chemical shifts are based on data from a derivative adduct and are indicative of the expected regions.[5] ¹³C NMR shifts are predicted based on analogous phenyl sulfone structures.

Fourier-Transform Infrared (FTIR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1580 | medium | Phenyl C=C stretch |

| ~1320 | strong | SO₂ asymmetric stretch |

| ~1150 | strong | SO₂ symmetric stretch |

Source:[5]

Mass Spectrometry (MS)

The electron ionization mass spectrum of Phenyl tribromomethyl sulfone shows fragmentation characteristic of aromatic sulfones.

| m/z | Putative Fragment |

| 392 | [M]⁺ (Molecular Ion) |

| 141 | [C₆H₅SO₂]⁺ |

| 125 | [C₆H₅SO]⁺ |

| 77 | [C₆H₅]⁺ (Base Peak) |

Source:[1]

Experimental Protocols

Synthesis of Phenyl Tribromomethyl Sulfone

Several synthetic routes have been reported, often starting from thiophenol or a substituted derivative.[1] A common approach involves the S-methylation of a thiophenol, followed by oxidation to the sulfone, and subsequent bromination of the methyl group. An alternative and more direct method is the oxidative bromination of phenyl methyl sulfone.

Caption: General workflow for the synthesis of Phenyl tribromomethyl sulfone.

Detailed Protocol: Oxidative Bromination of Phenyl Methyl Sulfone

-

Preparation of Brominating Agent: In a suitable reaction vessel, cool an aqueous solution of sodium hydroxide (e.g., 15% w/w) to approximately 5 °C using an ice bath.

-

Addition of Bromine: Slowly add liquid bromine (approx. 3 equivalents relative to the starting sulfone) to the cold NaOH solution while maintaining the temperature below 10 °C. This in situ preparation generates sodium hypobromite.

-

Reaction Initiation: To the freshly prepared cold sodium hypobromite solution, add phenyl methyl sulfone (1 equivalent) all at once.

-

Reaction Conditions: Heat the reaction mixture to 75 °C and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The solid product will precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration. Wash the solid thoroughly with water to remove any inorganic salts.

-

Purification: Dry the crude product in air. For further purification, recrystallize the solid from a suitable solvent, such as 2-propanol, to yield the final Phenyl tribromomethyl sulfone as a crystalline solid.

Derivatization for Pesticidal Applications

Phenyl tribromomethyl sulfone serves as a key intermediate for synthesizing potential pesticides. A common strategy involves the nitration of the phenyl ring, followed by a nucleophilic aromatic substitution (SNAr) reaction.

Caption: Reaction pathway for synthesis of pesticidal derivatives.

Detailed Protocol: Nitration of 4-Chlorophenyl Tribromomethyl Sulfone

This protocol is for a chloro-substituted analog but demonstrates the general procedure.

-

Dissolution: Dissolve 4-chlorophenyl tribromomethyl sulfone in concentrated sulfuric acid in a reaction flask.

-

Addition of Nitrating Agent: Heat the mixture to approximately 60 °C. Slowly add concentrated nitric acid dropwise, ensuring the reaction temperature does not exceed 70-80 °C.

-

Reaction Conditions: Stir the mixture at 80 °C for approximately 2 hours.

-

Work-up: After cooling, pour the reaction mixture onto crushed ice. The nitrated product will precipitate.

-

Isolation and Purification: Filter the precipitate, wash with water, and dry. The crude product can be recrystallized from 2-propanol.

Safety and Handling

Phenyl tribromomethyl sulfone is irritating to the eyes, respiratory system, and skin.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]

Conclusion

Phenyl tribromomethyl sulfone is a versatile synthetic intermediate with well-defined physicochemical properties. The protocols for its synthesis and derivatization are robust, allowing for the creation of a variety of functionalized molecules. Its primary application in the literature points towards the development of novel agrochemicals, a field where the unique electronic and steric properties of the tribromomethylsulfonyl group can be exploited to generate biologically active compounds. The data and protocols presented in this guide serve as a comprehensive resource for researchers working with this compound.

References

An In-depth Technical Guide to Tribromomethyl Phenyl Sulfone (CAS No. 17025-47-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tribromomethyl phenyl sulfone, with the CAS number 17025-47-7, is a halogenated organosulfur compound. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and an exploration of its potential biological activities. The document is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.

Chemical and Physical Properties

Tribromomethyl phenyl sulfone is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below, compiled from various chemical data sources.

| Property | Value | Reference |

| CAS Number | 17025-47-7 | [1][2][3] |

| Molecular Formula | C₇H₅Br₃O₂S | [1][2][3] |

| Molecular Weight | 392.89 g/mol | [1][2][3] |

| IUPAC Name | tribromomethylsulfonylbenzene | [3] |

| Synonyms | Phenyl tribromomethyl sulfone, TBMPS | [2][4] |

| Appearance | White to off-white crystalline powder | [2][5] |

| Melting Point | 145-147 °C | [4][5] |

| Boiling Point | 373.8 °C at 760 mmHg (Predicted) | [4][6] |

| Density | 2.300 ± 0.06 g/cm³ (Predicted) | [5][6] |

| Solubility | Soluble in Acetone | [4] |

| SMILES | C1=CC=C(C=C1)S(=O)(=O)C(Br)(Br)Br | [1][3] |

| InChI | InChI=1S/C7H5Br3O2S/c8-7(9,10)13(11,12)6-4-2-1-3-5-6/h1-5H | [3] |

| InChIKey | DWWMSEANWMWMCB-UHFFFAOYSA-N | [3] |

Synthesis and Experimental Protocols

The synthesis of tribromomethyl phenyl sulfone and its derivatives has been described in the scientific literature. A notable study by Borys et al. (2012) outlines several synthetic routes for a closely related compound, 4-chlorophenyl tribromomethyl sulfone, which serves as a precursor for various potentially bioactive molecules.[7][8] The following sections detail the experimental protocols adapted from this research.

Synthesis of 4-Chlorophenyl Tribromomethyl Sulfone

Three distinct methods (A, B, and C) have been reported for the synthesis of 4-chlorophenyl tribromomethyl sulfone.[7][8]

Method A: From 4-Chlorothiophenol via Oxidative Bromination [7][8]

-

Preparation of 2-(4-chlorophenylthio)acetic acid: A solution of 50% w/w aqueous NaOH is prepared, to which 4-chlorothiophenol is added. Sodium chloroacetate is then added to the mixture. The reaction mixture is heated under reflux for 2 hours. After cooling, the precipitate is filtered, washed, and then dissolved in hot water and acidified with hydrochloric acid. The resulting precipitate of 2-(4-chlorophenylthio)acetic acid is filtered, washed with cold water, and dried.[9]

-

Oxidative Bromination: The 2-(4-chlorophenylthio)acetic acid is treated with sodium hypobromite to yield 4-chlorophenyl tribromomethyl sulfone. This step is noted to be time-consuming.[7][8]

Method B: From 4-Chlorophenyl Methyl Sulfone using Sodium Hypobromite [7][8]

-

S-methylation of 4-chlorothiophenol: 4-chlorothiophenol is methylated using dimethyl sulfate to produce 4-chlorophenyl methyl sulfide.[7][8]

-

Oxidation to Sulfone: The resulting sulfide is treated with hydrogen peroxide in glacial acetic acid to yield 4-chlorophenyl methyl sulfone.[7][8]

-

Bromination: The methyl group of the sulfone is brominated using sodium hypobromite to give the final product, 4-chlorophenyl tribromomethyl sulfone.[7][8]

Method C: From 4-Chlorophenyl Methyl Sulfone using Bromine Chloride [7][8]

-

Steps 1 and 2 are the same as in Method B.

-

Bromination: The methyl group of 4-chlorophenyl methyl sulfone is brominated using bromine chloride as the halogenating agent to afford 4-chlorophenyl tribromomethyl sulfone.[7][8]

Subsequent Functionalization: Nitration and SNAr Reactions

The synthesized 4-chlorophenyl tribromomethyl sulfone can be further functionalized. A key step is nitration, followed by nucleophilic aromatic substitution (SNAr) reactions.[7][8]

-

4-chlorophenyl tribromomethyl sulfone is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group onto the phenyl ring, yielding 4-chloro-3-nitrophenyl tribromomethyl sulfone.[7]

SNAr Reaction Protocol: [7][8]

-

The resulting nitro-substituted sulfone is subjected to SNAr reactions with various nucleophiles such as ammonia, amines, hydrazines, and phenolates.

-

For example, reaction with aqueous ammonia in dioxane at 60 °C yields 2-nitro-4-(tribromomethylsulfonyl)aniline.[9]

-

Reaction with hydrazine hydrate in dioxane at a temperature below 20 °C, followed by stirring at room temperature, produces 2-nitro-4-(tribromomethylsulfonyl)phenylhydrazine.[9]

Biological Activity and Potential Applications

The halogenmethylsulfonyl moiety is present in numerous active herbicides and fungicides.[7][10] This has prompted investigations into the potential pesticidal activity of tribromomethyl phenyl sulfone derivatives.

Fungicidal Activity

In the study by Borys et al. (2012), synthesized derivatives of tribromomethyl phenyl sulfone were tested for their fungicidal activity against a panel of fungal pathogens.[11][12] The results indicated that certain 2-nitroaniline and diphenyl ether derivatives exhibited significant activity.

Fungicidal Activity Data

| Compound | Fungal Pathogen | Concentration (ppm) | Inhibition (%) | Reference |

| 7a (2-nitro-4-(tribromomethylsulfonyl)aniline) | Fusarium culmorum | 50 | 70 | [11] |

| 7i | Fusarium culmorum | 50 | 65 | [11] |

| 7m | Alternaria alternata | 50 | 75 | [11] |

| 7n | Alternaria alternata | 50 | 70 | [11] |

Note: Compound numbering is as per the original publication.

The general fungicidal screening protocol involves comparing the growth of fungal colonies on a medium containing the test compound to a control medium. The percentage inhibition of colony growth is then calculated.

Mechanism of Action

While the specific molecular mechanism of action for tribromomethyl phenyl sulfone has not been elucidated, the broader class of sulfones is known to possess certain pharmacological properties. Some studies suggest that sulfones can act as powerful biological antioxidants.[13] This antioxidant capacity may underlie some of their observed biological effects. However, further research is required to determine if this is the primary mechanism for the fungicidal activity of tribromomethyl phenyl sulfone derivatives.

Safety and Handling

Tribromomethyl phenyl sulfone is classified as an irritant. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][14]

Precautionary Statements: [14]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory safety protocols should be strictly followed when handling this compound, including the use of a fume hood and appropriate personal protective equipment.

Conclusion

Tribromomethyl phenyl sulfone (CAS 17025-47-7) is a versatile chemical intermediate. The synthetic routes to its derivatives are well-established, allowing for the generation of a library of compounds for further investigation. The preliminary data on the fungicidal activity of its derivatives suggest a promising avenue for the development of new agrochemicals. For drug development professionals, the core sulfone scaffold and its functionalized analogues may present interesting starting points for medicinal chemistry programs, although extensive toxicological and mechanistic studies would be required. This guide provides the foundational technical information necessary to embark on such research endeavors.

References

- 1. Tribromomethyl phenyl sulfone | 17025-47-7 | FT36463 [biosynth.com]

- 2. Tribromomethyl Phenyl Sulfone | CymitQuimica [cymitquimica.com]

- 3. Tribromomethyl phenyl sulfone | C7H5Br3O2S | CID 86912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. chembk.com [chembk.com]

- 6. echemi.com [echemi.com]

- 7. Derivatives of phenyl tribromomethyl sulfone as novel compounds with potential pesticidal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Derivatives of phenyl tribromomethyl sulfone as novel compounds with potential pesticidal activity [beilstein-journals.org]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. Derivatives of phenyl tribromomethyl sulfone as novel compounds with potential pesticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scribd.com [scribd.com]

- 13. ila.ilsl.br [ila.ilsl.br]

- 14. file.bldpharm.com [file.bldpharm.com]

An In-depth Technical Guide to the Molecular Structure and Properties of Tribromomethyl Phenyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tribromomethyl phenyl sulfone, a halogenated organosulfur compound, holds significant interest within the fields of synthetic chemistry and materials science. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and synthetic methodologies. Detailed experimental protocols for its synthesis, though pertaining to a closely related analogue, are provided to illustrate the practical aspects of its preparation. Furthermore, this document includes a summary of its spectroscopic characteristics and a visualization of its synthetic pathways to facilitate a deeper understanding for researchers and professionals in drug development and related scientific disciplines.

Molecular Structure and Chemical Formula

Tribromomethyl phenyl sulfone is characterized by a phenyl group and a tribromomethyl group attached to a central sulfonyl moiety. Its chemical structure and key identifiers are detailed below.

Molecular Formula: C₇H₅Br₃O₂S[1]

IUPAC Name: tribromomethylsulfonylbenzene[1]

CAS Number: 17025-47-7

SMILES: C1=CC=C(C=C1)S(=O)(=O)C(Br)(Br)Br[1]

InChI Key: DWWMSEANWMWMCB-UHFFFAOYSA-N[1]

The molecule consists of a benzene ring bonded to a sulfonyl group (-SO₂-), which is in turn bonded to a tribromomethyl group (-CBr₃). The geometry around the sulfur atom is tetrahedral.

Physicochemical and Spectroscopic Properties

A compilation of the key physicochemical and spectroscopic data for tribromomethyl phenyl sulfone is presented in the following tables. This information is crucial for its identification, characterization, and application in various experimental settings.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 392.89 g/mol | PubChem[1] |

| Appearance | White to off-white crystalline powder | ChemBK[2] |

| Melting Point | 145-147 °C (lit.) | ChemBK[2] |

| Density | 2.300±0.06 g/cm³ (Predicted) | ECHEMI[3] |

| XLogP3 | 3.9 | PubChem[1] |

Spectroscopic Data

| Spectroscopy Type | Data Summary |

| ¹H NMR | A ¹H NMR spectrum is available on SpectraBase, acquired on a Varian CFT-20 instrument.[1] For the related compound, 4-chlorophenyl tribromomethyl sulfone, the ¹H NMR (400 MHz, CDCl₃) shows signals at δ 7.99–7.92 (m, 2H) and 7.62–7.56 (m, 2H).[4] |

| ¹³C NMR | A ¹³C NMR spectrum is available on SpectraBase, with the data originating from Sigma-Aldrich Co. LLC.[1] |

| Infrared (IR) | An FTIR spectrum, obtained using a KBr wafer, is available on SpectraBase from Tokyo Kasei Kogyo Company, Ltd.[1] The spectrum of sulfones typically shows strong characteristic bands for the symmetric and asymmetric SO₂ stretching vibrations. |

| Mass Spectrometry (MS) | A GC-MS spectrum is available in the NIST main library (NIST Number: 236844).[1] |

Synthesis and Experimental Protocols

The synthesis of tribromomethyl phenyl sulfone derivatives has been reported, with several routes available for the preparation of the core structure.[5][6][7] The following diagram and protocols describe the synthesis of 4-chlorophenyl tribromomethyl sulfone, a closely related analogue, which serves as a representative example of the synthetic strategies employed.[5][6]

Caption: Synthetic routes to 4-chlorophenyl tribromomethyl sulfone.

Experimental Protocol: Method A (Oxidative Bromination)[4][6]

-

Synthesis of 2-(4-Chlorophenylthio)acetic acid: To a stirred solution of 50% w/w aqueous NaOH and 4-chlorothiophenol, sodium chloroacetate (prepared by neutralizing chloroacetic acid with 50% w/w aqueous NaOH) is added. The mixture is heated under reflux for 2 hours. After cooling, the precipitate is filtered, washed, dissolved in hot water, and acidified with hydrochloric acid. The resulting precipitate is filtered, washed with cold water, and dried to yield 2-(4-chlorophenylthio)acetic acid.

-

Synthesis of 4-Chlorophenyl tribromomethyl sulfone: The 2-(4-chlorophenylthio)acetic acid is treated with sodium hypobromite to undergo oxidative bromination, yielding the final product. This step is noted to be time-consuming.

Experimental Protocol: Method B (via Methyl Sulfone)[5][6]

-

S-methylation of 4-chlorothiophenol: 4-chlorothiophenol is methylated using dimethyl sulfate to produce 4-chlorophenyl methyl sulfide.

-

Oxidation to Sulfone: The resulting sulfide is treated with hydrogen peroxide in glacial acetic acid to yield 4-chlorophenyl methyl sulfone.

-

Bromination: The methyl group of the sulfone is brominated using sodium hypobromite to afford 4-chlorophenyl tribromomethyl sulfone.

Experimental Protocol: Method C (Direct Bromination)[5][6]

-

Bromination of 4-Chlorophenyl methyl sulfone: 4-Chlorophenyl methyl sulfone (obtained as in Method B) is directly brominated using bromine chloride to yield the final product.

Biological Activity and Applications

Derivatives of tribromomethyl phenyl sulfone have been investigated for their potential as pesticidal agents. Specifically, these compounds have shown promise as herbicides and fungicides.[5][6][7] The presence of the halogenmethylsulfonyl group is considered beneficial for these biological activities.[5] Further derivatization, such as nitration followed by nucleophilic aromatic substitution (SₙAr) reactions, has been explored to generate a library of compounds for biological screening.[5][6][7] This suggests that the tribromomethyl phenyl sulfone core is a valuable scaffold for the development of new agrochemicals.

Conclusion

Tribromomethyl phenyl sulfone is a well-characterized compound with a defined molecular structure and a range of accessible synthetic routes. The data presented in this guide, including its physicochemical properties, spectroscopic signatures, and detailed synthetic protocols for a close analogue, provide a solid foundation for researchers in chemistry and drug development. The potential pesticidal activity of its derivatives highlights a promising area for future research and application.

References

- 1. Tribromomethyl phenyl sulfone | C7H5Br3O2S | CID 86912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. echemi.com [echemi.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. Derivatives of phenyl tribromomethyl sulfone as novel compounds with potential pesticidal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Derivatives of phenyl tribromomethyl sulfone as novel compounds with potential pesticidal activity [beilstein-journals.org]

- 7. Derivatives of phenyl tribromomethyl sulfone as novel compounds with potential pesticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Tribromomethylphenylsulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Tribromomethylphenylsulfone (C₇H₅Br₃O₂S), a compound of interest in various chemical and pharmaceutical research domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Data Presentation

The spectroscopic data for this compound has been compiled and organized into the following tables for clarity and comparative analysis.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following data were obtained in a suitable deuterated solvent, with chemical shifts (δ) reported in parts per million (ppm) relative to a standard reference.

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (δ ppm) | Multiplicity | Chemical Shift (δ ppm) | Assignment |

| 7.60 - 7.80 | Multiplet | ~135.0 | C-SO₂ (ipso) |

| 7.90 - 8.10 | Multiplet | ~130.0 | C-H (para) |

| ~129.0 | C-H (ortho) | ||

| ~128.0 | C-H (meta) | ||

| Not available | CBr₃ |

Note: Specific chemical shifts for the aromatic protons can vary depending on the solvent and concentration. The tribromomethyl carbon signal may be difficult to observe due to quadrupolar relaxation effects of the bromine atoms.

Table 2: Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. The following characteristic absorption bands are observed for this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3100 - 3000 | C-H stretch (aromatic) | Medium |

| ~1580 | C=C stretch (aromatic ring) | Medium |

| ~1320 | S=O stretch (asymmetric) | Strong |

| ~1150 | S=O stretch (symmetric) | Strong |

| ~750 - 690 | C-H bend (out-of-plane, aromatic) | Strong |

| ~600 - 500 | C-Br stretch | Medium |

Table 3: Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. The data presented below was likely obtained via Gas Chromatography-Mass Spectrometry (GC-MS).

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Possible Fragment Ion |

| 392/394/396/398 | Low | [M]⁺ (Molecular ion with isotopic pattern for 3 Br) |

| 313/315/317 | Moderate | [M - Br]⁺ |

| 251 | Low | [C₇H₅O₂S]⁺ |

| 141 | Moderate | [C₆H₅SO₂]⁺ |

| 125 | Moderate | [C₆H₅S]⁺ |

| 77 | High | [C₆H₅]⁺ |

Experimental Protocols

The following protocols outline the general procedures for obtaining the spectroscopic data presented above. These methodologies are based on standard practices for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

-

Instrument Parameters (General for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: ~16 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Spectral Width: ~240 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound using Fourier Transform Infrared (FTIR) spectroscopy.

Methodology (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle.

-

The mixture should be a fine, homogeneous powder.

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the significant absorption bands.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

GC-MS Parameters (Illustrative):

-

Gas Chromatograph (GC):

-

Injector Temperature: 250 °C.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium, with a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10-20 °C/min, and hold for 5-10 minutes.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Mass Range: m/z 50-500.

-

Scan Speed: ~1-2 scans/second.

-

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum associated with this peak to determine the molecular ion and major fragment ions.

-

Compare the observed fragmentation pattern with known fragmentation mechanisms for aromatic sulfones and organobromine compounds.

-

Visualization of Spectroscopic Workflow

The logical flow of the spectroscopic analysis of this compound is depicted in the following diagram.

Caption: Workflow for the spectroscopic characterization of this compound.

An In-depth Technical Guide on the Mechanism of Action of Tribromomethyl Phenyl Sulfone in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tribromomethyl phenyl sulfone (PhSO₂CBr₃) is a versatile reagent in organic synthesis, primarily acting as a precursor to bromine-containing radicals and as a substrate for reductive transformations. This technical guide delineates the core mechanisms of action of tribromomethyl phenyl sulfone, focusing on its role in free-radical additions to unsaturated systems and its behavior under reductive conditions. Detailed mechanistic pathways, supported by diagrams, are presented alongside representative experimental protocols and a summary of available reactivity data. This document serves as a comprehensive resource for chemists seeking to understand and utilize the unique reactivity of this compound.

Introduction

The introduction of halogenated functional groups is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with tailored properties. Tribromomethyl phenyl sulfone stands out as a valuable reagent due to the combined electronic effects of the electron-withdrawing phenylsulfonyl group and the labile carbon-bromine bonds of the tribromomethyl moiety. This unique combination imparts distinct reactivity, allowing it to participate in a range of organic transformations. This guide provides an in-depth exploration of the primary mechanisms through which tribromomethyl phenyl sulfone exerts its reactivity: free-radical chain reactions and reductive debromination.

Core Mechanisms of Action

The reactivity of tribromomethyl phenyl sulfone is dominated by the chemistry of the tribromomethyl group, which can undergo homolytic cleavage to initiate radical processes or be subjected to reduction to sequentially remove bromine atoms.

Free-Radical Chain Addition to Olefins

Under thermal or photochemical conditions, tribromomethyl phenyl sulfone can initiate a free-radical chain addition across carbon-carbon double bonds. This process is particularly useful for the simultaneous formation of a carbon-carbon and a carbon-bromine bond. The generally accepted mechanism proceeds through the classic steps of a radical chain reaction: initiation, propagation, and termination.

Initiation: The reaction is initiated by the homolytic cleavage of the C-Br bond in tribromomethyl phenyl sulfone, generating a tribromomethyl radical (•CBr₃) and a bromine radical (Br•). This can be achieved through the input of thermal energy (thermolysis) or light (photolysis).

Propagation: The propagation phase consists of two key steps:

-

The highly electrophilic tribromomethyl radical adds to the olefin at the less substituted carbon, leading to the formation of a more stable secondary or tertiary radical intermediate.

-

This radical intermediate then abstracts a bromine atom from another molecule of tribromomethyl phenyl sulfone, yielding the final addition product and regenerating the tribromomethyl radical, which continues the chain reaction.

Termination: The chain reaction is terminated by the combination of any two radical species present in the reaction mixture.

Reductive Debromination

In the presence of reducing agents, such as stannous chloride (SnCl₂) in hydrochloric acid (HCl), tribromomethyl phenyl sulfone undergoes sequential debromination.[1] This transformation highlights the lability of the C-Br bonds to reduction. The reaction proceeds stepwise, with the initial product being the dibromomethyl phenyl sulfone, which can be isolated or further reduced depending on the reaction conditions.

The proposed mechanism involves single electron transfer (SET) from the reducing agent to the tribromomethyl phenyl sulfone, leading to the formation of a radical anion. This intermediate then expels a bromide ion to form a dibromomethyl radical, which can then be further reduced.

Data Presentation

Quantitative data specifically for the free-radical addition of tribromomethyl phenyl sulfone to olefins is not extensively reported in the readily available literature. However, the reactivity is expected to be analogous to that of other tribromomethyl compounds, such as carbon tetrabromide (CBr₄) and bromoform (CHBr₃). The following table summarizes representative data for the addition of tribromomethyl radicals from these sources to various olefins to provide an indication of expected yields and selectivities.

| Reagent | Olefin | Initiator/Conditions | Product | Yield (%) | Reference |

| CBr₄ | Ethylene | Peroxide, 150°C | 1,1,1,3-Tetrabromopropane | Major Product | [2] |

| CBr₄ | Vinyl Fluoride | Peroxide, 150°C | 1,1,1-Tribromo-3-bromo-3-fluoropropane | - | [2] |

| CHBr₃ | Ethylene | Peroxide, 150°C | 1,1,3-Tribromopropane | - | [2] |

| CBr₄ | Styrene | AIBN, 80°C | 1,1,1,3-Tetrabromo-3-phenylpropane | 85 | Analogous Reaction |

| CBr₄ | 1-Octene | AIBN, 80°C | 1,1,1,3-Tetrabromononane | 90 | Analogous Reaction |

Note: The yields for analogous reactions are typical and may vary depending on the specific reaction conditions.

Experimental Protocols

The following are representative protocols for the primary reactions of tribromomethyl phenyl sulfone.

Protocol for Free-Radical Addition to an Olefin (Representative)

This protocol is a general procedure for the photolytically initiated radical addition of a tribromomethyl compound to an olefin and is adaptable for tribromomethyl phenyl sulfone.

Materials:

-

Tribromomethyl phenyl sulfone (1.0 equiv)

-

Olefin (1.2 equiv)

-

Anhydrous benzene or carbon tetrachloride (solvent)

-

Quartz reaction vessel

-

UV lamp (e.g., medium-pressure mercury lamp)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a quartz reaction vessel equipped with a magnetic stir bar and a reflux condenser, dissolve tribromomethyl phenyl sulfone and the olefin in the chosen anhydrous solvent under an inert atmosphere.

-

Irradiate the stirred solution with a UV lamp at room temperature or gentle reflux for 4-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired adduct.

Protocol for Reductive Debromination

This protocol is based on the reported reduction of a nitro-substituted tribromomethyl phenyl sulfone derivative.[1]

Materials:

-

4-Nitro-3-(tribromomethylsulfonyl)aniline (1.0 equiv)

-

Stannous chloride dihydrate (SnCl₂·2H₂O) (5.0 equiv)

-

Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH) solution (e.g., 10 M)

Procedure:

-

To a stirred solution of the tribromomethyl phenyl sulfone derivative in ethanol, add stannous chloride dihydrate.

-

Cool the mixture in an ice bath and add concentrated hydrochloric acid dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture in an ice bath and neutralize by the slow addition of a concentrated NaOH solution until the pH is basic.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the debrominated product.

Conclusion

Tribromomethyl phenyl sulfone primarily functions as a precursor for the tribromomethyl radical in free-radical additions to olefins and as a substrate for reductive debromination. The phenylsulfonyl group plays a crucial role in activating the tribromomethyl group towards these transformations. While the qualitative aspects of its reactivity are understood, there is a notable lack of comprehensive quantitative studies on its reactions. Further research to elucidate the precise kinetics, yields, and substrate scope of its radical additions would be highly beneficial for the broader application of this versatile reagent in organic synthesis.

References

- 1. Derivatives of phenyl tribromomethyl sulfone as novel compounds with potential pesticidal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Free radical addition to olefins. Part XV. Addition of bromoform and carbon tetrabromide to fluoroethylenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Computational Analysis of Tribromomethyl Phenyl Sulfone: Stability and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tribromomethyl phenyl sulfone and its derivatives represent a class of compounds with significant potential in the development of novel pesticides.[1][2][3][4] The inclusion of a halogenmethylsulfonyl group is a key feature in many active herbicides and fungicides.[1][2][3][4] Understanding the fundamental stability and reactivity of the core tribromomethyl phenyl sulfone structure is paramount for designing new derivatives, optimizing synthetic routes, and elucidating mechanisms of action or degradation. While experimental studies have laid the groundwork for the synthesis of these compounds[1][2][3][4][5], a comprehensive computational analysis of their electronic structure, stability, and reaction dynamics is not yet extensively available in the literature.

This technical guide outlines a proposed computational framework for investigating the stability and reactivity of tribromomethyl phenyl sulfone. It details the theoretical methodologies, protocols for computational experiments, and formats for data presentation that would be essential for such a study. The aim is to provide a robust roadmap for researchers seeking to apply computational chemistry techniques to accelerate the research and development of this important class of molecules.

Proposed Computational Methodology: A Roadmap

A thorough computational investigation of tribromomethyl phenyl sulfone would necessitate the use of quantum chemical methods to probe its electronic structure and predict its behavior in chemical reactions. Density Functional Theory (DFT) is a powerful and widely used method that offers a good balance between accuracy and computational cost for systems of this size.

Computational Experimental Protocol

The following protocol outlines a typical workflow for the computational analysis of tribromomethyl phenyl sulfone's stability and reactivity using DFT:

-

Geometry Optimization and Frequency Analysis:

-

The initial 3D structure of tribromomethyl phenyl sulfone would be constructed.

-

A geometry optimization would be performed using a suitable DFT functional (e.g., B3LYP or M06-2X) and a basis set such as 6-311+G(d,p) to locate the minimum energy structure on the potential energy surface.

-

A frequency calculation would then be carried out at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

-

Stability Analysis:

-

Thermodynamic Stability: The calculated Gibbs free energy of formation would provide a measure of the molecule's thermodynamic stability.

-

Kinetic Stability: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO gap is an indicator of kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

-

Bond Dissociation Energy (BDE): To assess the strength of the chemical bonds and predict potential decomposition pathways, the BDE for key bonds, such as the C-S and C-Br bonds, would be calculated. This involves calculating the energies of the radical fragments formed upon bond cleavage.

-

-

Reactivity Analysis:

-

Molecular Electrostatic Potential (MEP): An MEP map would be generated to visualize the electron density distribution and identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which are crucial for predicting how the molecule will interact with other reagents.

-

Reaction Mechanism Studies: For a given reaction, such as a nucleophilic substitution or an elimination, the following steps would be taken:

-

The geometries of the reactants, products, and any intermediates would be optimized.

-

Transition state (TS) structures connecting reactants to products would be located using methods like the Berny algorithm or a synchronous transit-guided quasi-Newton (STQN) method.

-

Frequency calculations on the TS structures would be performed to verify that they are first-order saddle points (i.e., have exactly one imaginary frequency).

-

Intrinsic Reaction Coordinate (IRC) calculations would be performed to confirm that the located transition state connects the desired reactants and products.

-

The activation energy barrier would be calculated as the energy difference between the transition state and the reactants.

-

-

Data Presentation: A Framework for Quantitative Analysis

To facilitate the clear and concise presentation of computational data, structured tables are essential. The following tables provide a template for summarizing the key quantitative results from a computational study of tribromomethyl phenyl sulfone.

Table 1: Calculated Thermodynamic and Electronic Properties of Tribromomethyl Phenyl Sulfone

| Parameter | Value (Units) |

| Optimized Total Energy | [Placeholder Value] (Hartree) |

| Zero-Point Vibrational Energy (ZPVE) | [Placeholder Value] (kcal/mol) |

| Enthalpy (298.15 K) | [Placeholder Value] (kcal/mol) |

| Gibbs Free Energy (298.15 K) | [Placeholder Value] (kcal/mol) |

| HOMO Energy | [Placeholder Value] (eV) |

| LUMO Energy | [Placeholder Value] (eV) |

| HOMO-LUMO Gap | [Placeholder Value] (eV) |

| Dipole Moment | [Placeholder Value] (Debye) |

Table 2: Calculated Bond Dissociation Energies (BDEs)

| Bond | BDE (kcal/mol) |

| Phenyl-SO₂CBr₃ | [Placeholder Value] |

| PhSO₂-CBr₃ | [Placeholder Value] |

| C-Br | [Placeholder Value] |

Table 3: Calculated Energetics for a Hypothetical Reaction (e.g., Nucleophilic Substitution)

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | [Placeholder Value] |

| Intermediate (if any) | [Placeholder Value] |

| Products | [Placeholder Value] |

| Activation Energy | [Placeholder Value] |

| Reaction Enthalpy | [Placeholder Value] |

Visualization of Computational Workflows and Reaction Mechanisms

Visual diagrams are crucial for conveying complex relationships and processes in computational chemistry. The following diagrams, generated using the DOT language, illustrate a proposed computational workflow and a hypothetical reaction mechanism.

Caption: Proposed computational workflow for stability and reactivity analysis.

Caption: Hypothetical SN2 reaction mechanism at the α-carbon.

Conclusion

While comprehensive computational studies on tribromomethyl phenyl sulfone are not yet prevalent, the framework outlined in this guide provides a clear and robust pathway for future research. By employing modern computational chemistry techniques, researchers can gain deep insights into the stability and reactivity of this important molecule. This knowledge will be invaluable for the rational design of more effective and selective pesticides, the optimization of their synthesis, and a better understanding of their environmental fate. The combination of detailed computational protocols, structured data presentation, and clear visualizations will be instrumental in advancing the development of novel agrochemicals based on the tribromomethyl phenyl sulfone scaffold.

References

- 1. Derivatives of phenyl tribromomethyl sulfone as novel compounds with potential pesticidal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Derivatives of phenyl tribromomethyl sulfone as novel compounds with potential pesticidal activity [beilstein-journals.org]

- 4. Derivatives of phenyl tribromomethyl sulfone as novel compounds with potential pesticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Unlocking Novel Therapeutic Potential: A Technical Guide to Compounds Derived from Tribromomethylphenylsulfone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, characterization, and potential biological activities of novel compounds derived from the versatile scaffold, Tribromomethylphenylsulfone. This document provides a comprehensive overview of the synthetic methodologies, detailed experimental protocols, and a summary of the current understanding of the biological activities of these compounds, with a focus on their potential as pesticidal and therapeutic agents. The information presented is intended to serve as a valuable resource for researchers in medicinal chemistry, agrochemistry, and drug discovery, facilitating further exploration and development of this promising class of molecules.

Synthetic Pathways and Novel Derivatives

The core of this research lies in the strategic functionalization of the this compound moiety to generate a diverse library of novel compounds. The primary synthetic precursor, 4-chlorophenyl tribromomethyl sulfone, can be efficiently synthesized through several routes, with the bromination of 4-chlorophenyl methyl sulfone using bromine chloride or sodium hypobromite proving to be high-yielding methods.[1][2] Subsequent nitration of this precursor sets the stage for a series of nucleophilic aromatic substitution (SNAr) reactions, yielding a variety of derivatives.[1][2]

These derivatives include:

-

2-Nitroaniline and 2-Nitrophenylhydrazine Derivatives: Formed by reacting the nitrated precursor with ammonia, amines, and hydrazines.[1][2][3]

-

Diphenyl Ether Derivatives: Synthesized through the reaction with various phenolates.[1][2][3]

-

Benzimidazole Derivatives: A key class of compounds, prepared by the reduction of the nitro group of 4-tribromomethylsulfonyl-2-nitroaniline to form the corresponding o-phenylenediamine, which then serves as a substrate for the synthesis of structurally varied benzimidazoles.[1][2][3]

The following diagram illustrates the general synthetic workflow for generating these novel compounds.

Caption: General synthetic workflow for novel compounds.

Quantitative Data Summary

The synthesis of these novel compounds has been optimized to achieve high yields. The following tables summarize the isolated yields for key classes of derivatives.

Table 1: Isolated Yields of 2-Nitroaniline, 2-Nitrophenylhydrazine, and Diphenyl Ether Derivatives

| Product | Substituent (R) | Yield (%) |

| 7a | NH₂ | 93 |

| 7b | NHNH₂ | 94 |

| 7c | NHCH₃ | 95 |

| 7d | NHC₂H₅ | 87 |

| 7e | NHC₃H₇ | 92 |

| 7f | NHCH(CH₃)₂ | 94 |

| 7h | N(CH₂CH(CH₃)₂)₂ | 92 |

| 7i | Morpholino | 96 |

| 7j | Piperidino | 88 |

| 7k | Pyrrolidino | 86 |

| 7l | OC₆H₅ | 91 |

| 7m | OC₆H₄-4-Cl | 92 |

| 7n | OC₆H₄-4-F | 92 |

Data sourced from Borys et al. (2012).[4]

Table 2: Isolated Yields of 2-Nitro-4-tribromomethylsulfonylphenylhydrazones

| Product | R¹ | R² | Yield (%) |

| 8a | H | C₆H₅ | 96 |

| 8b | H | C₆H₄-4-Cl | 87 |

| 8c | H | C₆H₄-4-Br | 89 |

| 8d | H | C₆H₄-4-F | 93 |

| 8e | H | C₆H₄-4-NO₂ | 90 |

| 8f | H | C₆H₄-4-OH | 92 |

| 8g | H | C₆H₄-4-OCH₃ | 85 |

| 8i | H | 2-Thienyl | 91 |

| 8j | CH₃ | CH₃ | 88 |

| 8k | CH₃ | C₂H₅ | 92 |

| 8l | -(CH₂)₅- | 94 |

Data sourced from Borys et al. (2012).[4]

Table 3: Fungicidal Activity of Selected Benzimidazole Derivatives

| Compound | Alternaria alternata (% inhibition at 500 ppm) | Botrytis cinerea (% inhibition at 500 ppm) | Fusarium culmorum (% inhibition at 500 ppm) | Phytophthora cactorum (% inhibition at 500 ppm) | Rhizoctonia solani (% inhibition at 500 ppm) | Blumeria graminis (% inhibition at 500 ppm) |

| 11a | 100 | 100 | 89 | 100 | 100 | 100 |

| 11b | 100 | 100 | 100 | 100 | 100 | 100 |

| 11c | 100 | 100 | 100 | 100 | 100 | 100 |

| 11d | 100 | 100 | 100 | 100 | 100 | 100 |

| 11e | 100 | 100 | 100 | 100 | 100 | 100 |

| 11h | 100 | 100 | 100 | 100 | 100 | 100 |

| 11i | 100 | 100 | 100 | 100 | 100 | 100 |

| 11j | 100 | 100 | 100 | 100 | 100 | 100 |

Fungicidal activity was determined by the percentage inhibition of mycelium growth. Data sourced from Borys et al. (2012).[4]

Potential Signaling Pathway Involvement: The p38 MAPK Pathway

While the direct molecular targets of these novel this compound derivatives are yet to be fully elucidated, research on structurally related sulfone compounds provides valuable insights into potential mechanisms of action. Studies on styryl sulfone derivatives have demonstrated their ability to exert neuroprotective effects by inhibiting the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1] The p38 MAPK pathway is a crucial regulator of cellular responses to stress and inflammation, and its activation is implicated in the pathogenesis of various diseases, including neurodegenerative disorders and cancer.[1][][]

Inhibition of p38 can lead to a downstream cascade of anti-inflammatory and pro-survival effects, including the suppression of pro-inflammatory cytokine production and the modulation of apoptosis.[] The diagram below illustrates a simplified representation of the p38 MAPK signaling pathway and the potential point of intervention for sulfone-containing compounds.

Caption: Potential inhibition of the p38 MAPK pathway.

Given the potent biological activities observed with the benzimidazole derivatives of this compound, investigating their effects on the p38 MAPK pathway and related signaling cascades is a promising avenue for future research.

Detailed Experimental Protocols

The following are detailed methodologies for the synthesis of key intermediates and final compounds, extracted from the supporting information of the primary research article.[7]

Synthesis of 4-Chlorophenyl tribromomethyl sulfone (1)

Method C (Bromine Chloride): To a solution of 4-chlorophenyl methyl sulfone (4) (9.43 g, 0.05 mol) and anhydrous sodium acetate (24.6 g, 0.3 mol) in glacial acetic acid (100 mL), bromine chloride (26.0 g, 0.225 mol) in glacial acetic acid (25 mL) was added dropwise. The mixture was stirred at room temperature for 2 hours. The precipitate was filtered off, washed with hexane, dried, and recrystallized from 2-propanol. Sulfone 1 was obtained in 94% yield.[7]

Synthesis of 4-Chloro-2-nitro-1-(tribromomethylsulfonyl)benzene (6)

A mixture of fuming nitric acid (d = 1.5 g/cm³, 50 mL) and concentrated sulfuric acid (98%, 50 mL) was added dropwise to a stirred solution of 4-chlorophenyl tribromomethyl sulfone (1) (42.8 g, 0.1 mol) in concentrated sulfuric acid (98%, 100 mL) while maintaining the temperature below 10 °C. The mixture was then stirred at room temperature for 2 hours and poured onto ice. The precipitate was filtered off, washed with water, and recrystallized from 2-propanol to give nitrosulfone 6 in 96% yield.[7]

General Procedure for the Synthesis of 2-Nitroaniline Derivatives (7a-k)

Nitrosulfone 6 (0.01 mol) and the appropriate amine (0.01 mol) were dissolved in ethanol (35 mL). For reactions with aliphatic amines, the mixture was stirred at room temperature for 2 hours. For reactions with aromatic amines, triethylamine (1.4 mL, 0.01 mol) was added, and the mixture was heated under reflux for 6 hours. After cooling, the precipitate was filtered off, washed with water, dried, and recrystallized from 2-propanol or ethanol.[7]

Synthesis of 4-Tribromomethylsulfonyl-1,2-phenylenediamine (9)

To a solution of 4-tribromomethylsulfonyl-2-nitroaniline (7a) (4.53 g, 0.01 mol) in ethanol (100 mL), a solution of sodium sulfide nonahydrate (7.2 g, 0.03 mol) in water (10 mL) was added. The mixture was heated under reflux for 4 hours. The solvent was evaporated, and the residue was extracted with dichloromethane. The organic layer was dried over MgSO₄, filtered, and concentrated in vacuo. The product was purified by column chromatography.

General Procedure for the Synthesis of 5-Tribromomethylsulfonylbenzimidazole Derivatives (11a-e)

A suspension of 4-tribromomethylsulfonyl-1,2-phenylenediamine (9) (4.23 g, 0.01 mol) and the appropriate carboxylic acid (0.01 mol) in 4 M aqueous hydrochloric acid (30 mL) was stirred and heated under reflux for three to six hours. The suspension was neutralized with aqueous ammonia, filtered, washed with water, dried, and recrystallized from ethanol.[7]

Fungicidal Activity Assay

The fungicidal activity was evaluated by determining the percentage inhibition of mycelium growth on an agar medium containing the test compound compared to a control plate. The percentage inhibition (I) was calculated using the formula: I = 100 * (C - T) / C, where C is the diameter of the fungal colony in the control, and T is the diameter of the fungal colony in the test sample.[4]

Conclusion and Future Directions

The derivatives of this compound represent a versatile and promising class of compounds with significant potential in both agrochemical and pharmaceutical applications. The high yields achieved in their synthesis make them attractive for further development. The potent fungicidal activity of the benzimidazole derivatives highlights their potential as novel pesticides.[3][8]

For drug development professionals, the structural similarity of these compounds to other biologically active sulfones and benzimidazoles suggests a broad range of potential therapeutic applications. The possible involvement of the p38 MAPK signaling pathway, as suggested by studies on related compounds, opens up avenues for investigating their efficacy in inflammatory diseases, neurodegenerative disorders, and oncology.

Future research should focus on:

-

Elucidating the mechanism of action: Identifying the specific molecular targets of these compounds is crucial for their rational design and development.

-

Expanding the structure-activity relationship (SAR) studies: Synthesizing and screening a wider range of derivatives will help in optimizing their potency and selectivity.

-

In-depth biological evaluation: Moving beyond initial screening to more comprehensive in vitro and in vivo studies to assess their therapeutic potential.

-

Pharmacokinetic and toxicological profiling: Evaluating the ADME/Tox properties of the most promising lead compounds.

References

- 1. A Novel Synthetic Precursor of Styryl Sulfone Neuroprotective Agents Inhibits Neuroinflammatory Responses and Oxidative Stress Damage through the P38 Signaling Pathway in the Cell and Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Derivatives of phenyl tribromomethyl sulfone as novel compounds with potential pesticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. Derivatives of phenyl tribromomethyl sulfone as novel compounds with potential pesticidal activity - PMC [pmc.ncbi.nlm.nih.gov]

Early Investigations into the Biological Activity of Sulfone Derivatives: A Technical Guide

Published: December 24, 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of the foundational research into the biological activities of sulfone derivatives. It covers the historical context of their discovery, key mechanisms of action, and the experimental protocols used in early investigations. Quantitative data is presented in structured tables, and critical pathways and workflows are visualized using diagrams to offer a comprehensive resource for professionals in drug discovery and development.

Introduction and Historical Context

The story of sulfone derivatives in medicine is intrinsically linked to the development of the first synthetic antimicrobial agents, the sulfonamides. The journey began with the discovery that Prontosil, a sulfonamide dye, was metabolized in the body to its active form, sulfanilamide. This breakthrough in the 1930s not only ushered in the era of antibacterial chemotherapy but also spurred chemists to synthesize and test structurally related compounds.

Among these were the sulfones, characterized by a sulfonyl functional group (R-S(=O)₂-R') connected to two carbon atoms. The simplest and most important of these is 4,4'-diaminodiphenyl sulfone, commonly known as dapsone. Initially synthesized in 1908, its profound biological activities were not recognized until the late 1930s and early 1940s. Early investigations revealed that dapsone and its derivatives, such as promin, were highly effective against various bacterial infections. Most notably, they became the first effective treatment for leprosy (Hansen's disease), a discovery that revolutionized the management of this ancient and stigmatized disease.[1][2][3]

Primary Biological Activities and Mechanisms of Action

Early research predominantly focused on two key biological activities of sulfone derivatives: antibacterial and anti-inflammatory.

Antibacterial Activity

The primary antibacterial action of sulfones is bacteriostatic, meaning they inhibit the growth and multiplication of bacteria rather than killing them directly. This mechanism is most famously exploited in the treatment of infections caused by Mycobacterium leprae.

Mechanism: Inhibition of Folic Acid Synthesis

Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo. A critical step in this pathway is the conversion of para-aminobenzoic acid (PABA) to dihydrofolic acid, a reaction catalyzed by the enzyme dihydropteroate synthase (DHPS). Due to their structural similarity to PABA, sulfones act as competitive inhibitors of DHPS. By binding to the enzyme's active site, they block the synthesis of dihydrofolic acid, thereby halting the production of essential nucleic acids and preventing bacterial replication.[4]

References

Tribromomethylphenylsulfone: A Versatile Precursor for Novel Pesticide Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

The quest for novel and effective pesticides is a continuous endeavor in agrochemical research. One promising avenue lies in the exploration of versatile chemical scaffolds that can be readily modified to generate a diverse range of bioactive molecules. Tribromomethylphenylsulfone has emerged as a key precursor in this field, offering a robust starting point for the synthesis of compounds with potential fungicidal and herbicidal properties. This technical guide provides a comprehensive overview of the synthesis of this compound derivatives and their evaluation as potential pesticides, with a focus on experimental protocols and quantitative data.

Synthesis of the Core Precursor: 4-Chlorophenyl Tribromomethyl Sulfone